![molecular formula C40H24N2O5 B5035905 5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound '5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is also known as OBIC or OBI, and its chemical formula is C40H24N2O4.
Scientific Research Applications
OBIC has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. OBIC-based materials have shown promising properties such as high thermal stability, good solubility, and strong fluorescence. These properties make them suitable for use in electronic devices, sensors, and imaging applications.
Mechanism of Action
The mechanism of action of OBIC is not yet fully understood. However, it is believed that the molecule interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their conformation and function. OBIC has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting its potential use as a therapeutic agent.
Biochemical and Physiological Effects
OBIC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OBIC can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that OBIC can reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of OBIC is its synthetic accessibility and high purity. It can be synthesized in large quantities and purified through simple methods. Another advantage is its versatility, as it can be modified to incorporate different functional groups and improve its properties. However, one limitation of OBIC is its low solubility in water, which can hinder its use in biological applications. Another limitation is its potential toxicity, which requires careful evaluation before use in vivo.
Future Directions
There are several future directions for the research and development of OBIC. One direction is the exploration of its potential applications in organic electronics and optoelectronics. OBIC-based materials have shown promising properties for use in electronic devices such as organic field-effect transistors and organic light-emitting diodes. Another direction is the investigation of its therapeutic potential for cancer and other diseases. OBIC has shown promising results in vitro and in vivo, and further studies are needed to evaluate its safety and efficacy. Additionally, the development of new synthetic methods and modifications of OBIC could lead to improved properties and applications.
Synthesis Methods
The synthesis of OBIC involves the reaction of 2,2'-biphenyldicarboxylic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The resulting product is then purified through recrystallization or column chromatography. The yield of OBIC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
properties
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindol-5-yl]oxy-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O5/c43-37-31-21-19-27(23-33(31)39(45)41(37)35-17-9-7-15-29(35)25-11-3-1-4-12-25)47-28-20-22-32-34(24-28)40(46)42(38(32)44)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPVPFVKPTUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
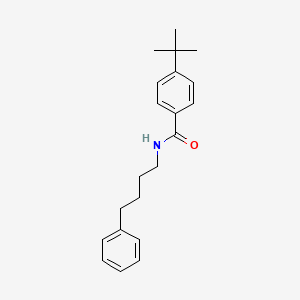
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
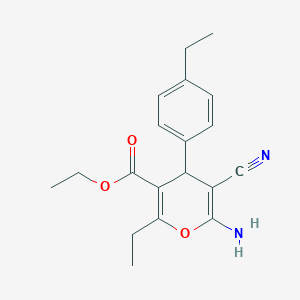
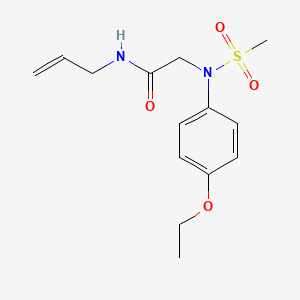

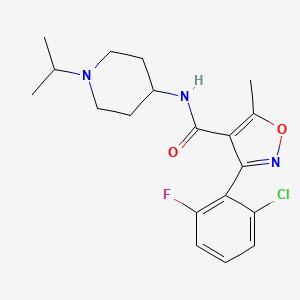
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
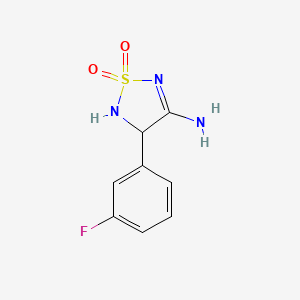
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)